molecular formula C10H11FN2 B6333528 (4-Fluoro-2-methyl-1H-indol-5-yl)methanamine CAS No. 1401727-00-1

(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine

Cat. No. B6333528
CAS RN: 1401727-00-1
M. Wt: 178.21 g/mol
InChI Key: WKSDIOWNCSYQDK-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a chemical compound with the CAS Number: 1401727-00-1 . It has a molecular weight of 178.21 and its linear formula is C10H11FN2 . This compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .


Synthesis Analysis

The synthesis of indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, often involves chemical reactions such as alkylation, aromatic substitution, and nitration . The first step in the synthesis of this compound is the preparation of the starting materials, such as 2-methyl-1H-indole-5-carboxaldehyde and 4-fluoro-2-methyl-1H-indole .


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is represented by the linear formula C10H11FN2 . The average mass of this compound is 165.164 Da .


Physical And Chemical Properties Analysis

“(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The indole scaffold, which includes our compound of interest, serves as a key structural component in several FDA-approved drugs. For instance:

Agrochemicals and Herbicides

4-Fluoro-2-methyl-1H-indol-5-ol, an intermediate derived from our compound, plays a crucial role in the production of agrochemicals and herbicides. It serves as a building block for various chemicals used in agriculture .

Antiviral Activity

Researchers have explored the antiviral potential of indole derivatives. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited promising in vitro antiviral activity against both RNA and DNA viruses .

Novel Anti-Cancer Agents

Novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, designed with specific pharmacophores, have been synthesized. These compounds hold promise as potential anti-cancer agents .

Metal Complexes and Medicinal Applications

Indole-containing metal complexes have gained attention in drug discovery. The co-presence of transition metals enhances their biological and pharmacological activity. Researchers have explored the medicinal potential of these complexes, making them an exciting area of study .

Synthetic Strategies

Various synthetic strategies exist for indole preparation, including Bischler-Möhlau, Fischer, Hemetsberger, and Julia synthesis. Substituting different positions on the indole ring allows for fine-tuning its properties .

Safety and Hazards

The safety information for “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302 , and the precautionary statements include P264-P270-P301+P312-P330-P501 .

Future Directions

Indole derivatives, including “(4-Fluoro-2-methyl-1H-indol-5-yl)methanamine”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

(4-fluoro-2-methyl-1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-6-4-8-9(13-6)3-2-7(5-12)10(8)11/h2-4,13H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSDIOWNCSYQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluoro-2-methyl-1H-indol-5-yl)methanamine

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